Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate typically involves the reaction of 1-methylpyrrole with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar carbamate structure.
Carbendazim: Another carbamate compound used as a fungicide.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Biological Activity
Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to summarize the current understanding of its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of N-methyl carbamates, which are known for their diverse biological activities. Its chemical structure is characterized by a methyl group attached to a carbamate functional group and a pyrrole moiety, which may influence its interaction with biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with key enzymes and receptors in biological systems. Similar compounds have been shown to affect metabolic pathways and modulate enzyme activities, particularly through reversible inhibition of acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in synaptic clefts . This action can result in various physiological effects, including neurotoxicity under certain conditions.
1. Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated notable activity against various bacterial strains, suggesting that this compound could be explored for potential applications in treating infections.
2. Neurotoxic Effects
As part of the N-methyl carbamate family, this compound may share toxicological profiles with other carbamates. Studies on methomyl, a related carbamate insecticide, reveal that exposure can lead to acute neurotoxic effects in animal models, characterized by symptoms such as tremors and lethargy . The implications for human health are significant, especially regarding occupational exposure in agricultural settings.
3. Endocrine Disruption
Recent investigations into the effects of N-methyl carbamates have suggested potential endocrine-disrupting properties. For instance, methomyl exposure was associated with alterations in metabolic health markers and reproductive organ weights in rodent models . Such findings warrant further research into the endocrine disrupting potential of this compound.
Case Study 1: Acute Toxicity Assessment
A study evaluating the acute toxicity of various N-methyl carbamates found that this compound exhibited significant neurotoxic effects at high doses. The study involved administering varying doses to preweaning rats and monitoring behavioral changes alongside biochemical markers of liver function .
Case Study 2: Metabolic Disruption
Research into methomyl's effects on mouse liver metabolism indicated that exposure led to significant alterations in hepatic lipid metabolism without causing overt liver injury. This finding suggests that similar compounds might disrupt metabolic pathways critical for maintaining homeostasis .
Research Findings Summary
Biological Activity | Findings |
---|---|
Antimicrobial | Potential activity against various bacteria; further studies required for confirmation. |
Neurotoxicity | Exhibits neurotoxic effects similar to other N-methyl carbamates; requires careful handling. |
Endocrine Disruption | Alters metabolic health markers; implications for reproductive health noted in animal studies. |
Metabolic Effects | Disrupts hepatic metabolism without causing direct liver injury; further investigation needed. |
Properties
IUPAC Name |
methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-4-3-7(6-10)5-9-8(11)12-2/h3-4,6H,5H2,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBGMIJIIDMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693562-78-5 |
Source
|
Record name | methyl N-[(1-methyl-1H-pyrrol-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.